

Combining Dinaciclib with Cisplatin in Preclinical Ovarian Cancer Models: Application Notes and Protocols

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Compound of Interest

Compound Name: *Dinaciclib*

Cat. No.: *B612106*

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This document provides a detailed overview of the preclinical application of **Dinaciclib** in combination with cisplatin for the treatment of ovarian cancer. It summarizes key quantitative data from preclinical studies and offers comprehensive protocols for the described experimental procedures.

Introduction

Ovarian cancer remains a significant cause of mortality among gynecological cancers, with high rates of recurrence and the development of resistance to standard platinum-based chemotherapy.^[1] **Dinaciclib**, a potent small molecule inhibitor of cyclin-dependent kinases (CDKs) 1, 2, 5, and 9, has shown promise in preclinical studies.^{[2][3]} Research indicates that **Dinaciclib** can induce cell cycle arrest and apoptosis in ovarian cancer cells and, crucially, exhibits a synergistic effect when combined with cisplatin, a cornerstone of ovarian cancer chemotherapy.^{[1][2][4]} This combination therapy has been shown to be more effective than either agent alone in inhibiting tumor growth in both in vitro and in vivo models.^{[1][4]}

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the effects of **Dinaciclib** and cisplatin, both as single agents and in combination, on ovarian cancer cell lines.

Table 1: In Vitro Efficacy of **Dinaciclib** and Cisplatin in Ovarian Cancer Cell Lines

Cell Line	Dinaciclib IC50 (μM)	Cisplatin IC50 (μM)
A2780	0.0138	6.1773
OVCAR3	0.0256	11.2431
SKOV3	0.1235	14.4656
HO8910	Not Reported	Not Reported
HO8910PM	Not Reported	Not Reported

Data extracted from a study where cells were treated for 72 hours and survival was measured by MTT assay.[1]

Table 2: Synergistic Effects of **Dinaciclib** and Cisplatin on Cell Cycle Distribution in A2780 Cells

Treatment (48h)	% G0/G1 Phase	% S Phase	% G2/M Phase
Control	55.1%	34.2%	10.7%
Dinaciclib (0.01 μM)	38.9%	29.8%	31.3%
Cisplatin (3 μM)	42.3%	25.1%	32.6%
Combination	18.2%	15.7%	66.1%

Data from flow cytometry analysis with propidium iodide (PI) staining.[5]

Table 3: Synergistic Induction of Apoptosis by **Dinaciclib** and Cisplatin in A2780 and OVCAR3 Cells

Cell Line	Treatment (48h)	% Apoptotic Cells (Early + Late)
A2780	Control	5.2%
Dinaciclib (0.01 μ M)	15.8%	
Cisplatin (3 μ M)	18.9%	
Combination	45.3%	
OVCAR3	Control	4.8%
Dinaciclib (0.01 μ M)	12.6%	
Cisplatin (3 μ M)	16.5%	
Combination	38.7%	

Data from flow cytometry with Annexin V/PI staining.[5]

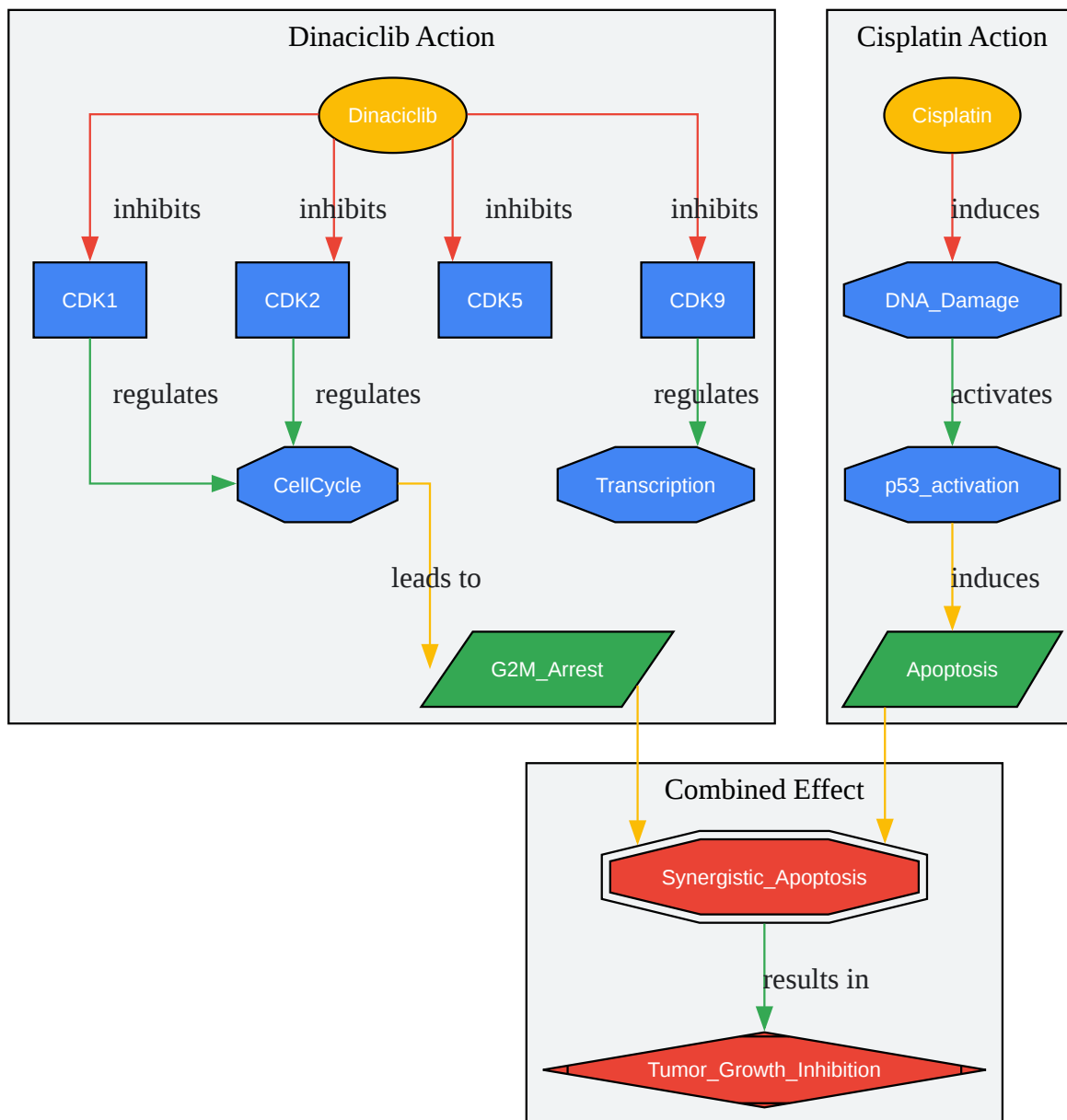
Table 4: In Vivo Tumor Growth Inhibition in A2780 Xenograft Model

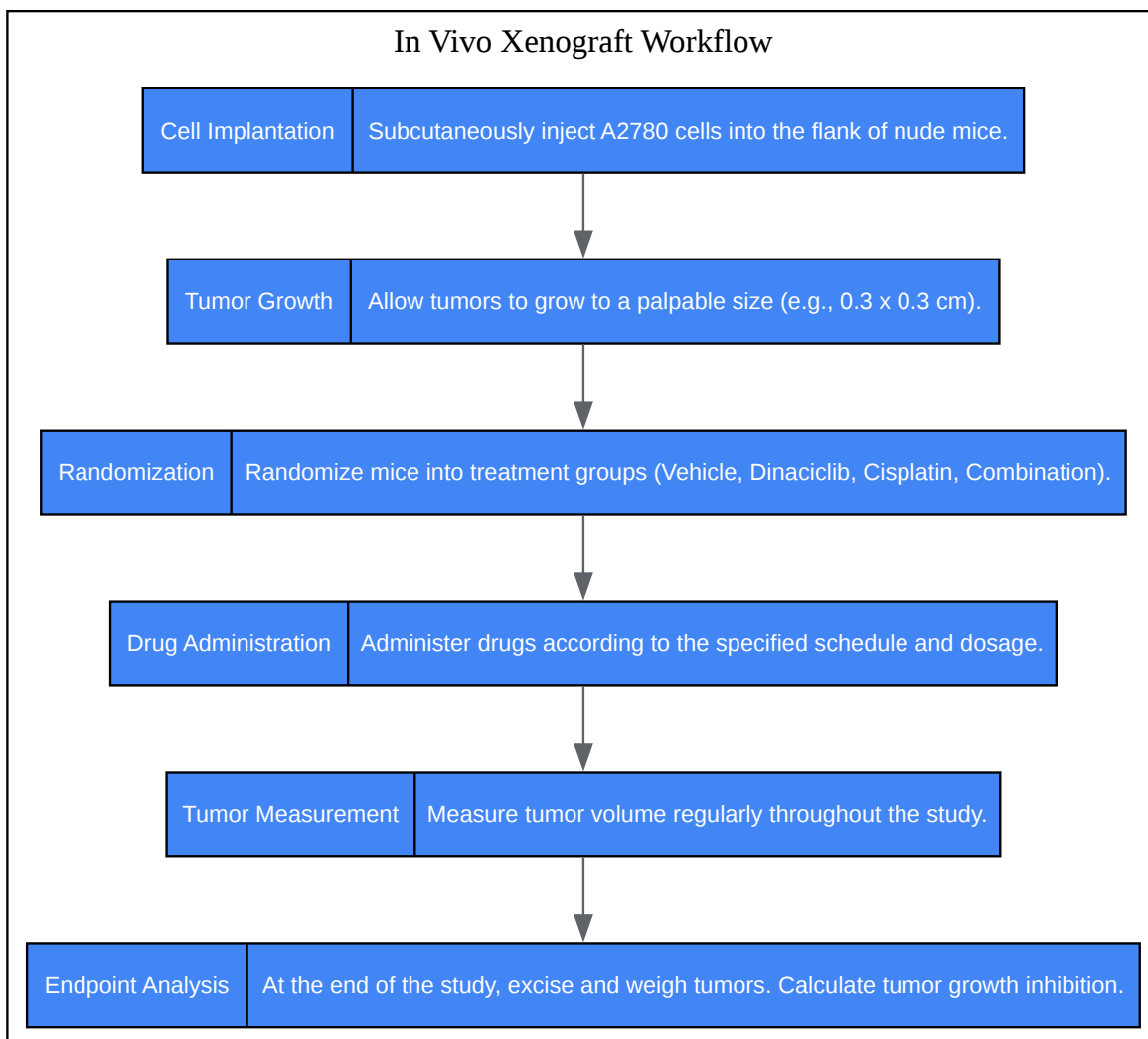
Treatment Group	Tumor Growth Inhibition Rate
Dinaciclib	57.7%
Cisplatin	42.8%
Combination	80.7%

Data from a subcutaneous xenograft model in nude mice.[1][4]

Signaling Pathways and Mechanisms

The synergistic effect of **Dinaciclib** and cisplatin is believed to stem from their complementary mechanisms of action. Cisplatin induces DNA damage, leading to cell cycle arrest and apoptosis. **Dinaciclib**, by inhibiting CDKs, also induces cell cycle arrest and apoptosis, and importantly, can potentiate the effects of cisplatin.[5]





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